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Compound of Interest

Compound Name: 3-Ethynyl-3-methyloxetane

Cat. No.: B572437 Get Quote

CAS Number: 1290541-27-3

This technical guide provides a comprehensive overview of 3-ethynyl-3-methyloxetane, a

valuable building block for researchers, scientists, and drug development professionals. The

document details its chemical and physical properties, synthesis, spectral characterization, and

key applications, with a focus on its role in medicinal chemistry and click chemistry.

Chemical and Physical Properties
3-Ethynyl-3-methyloxetane is a heterocyclic compound featuring a strained four-membered

oxetane ring substituted with both a methyl and an ethynyl group at the 3-position. The

presence of the terminal alkyne makes it a versatile reagent for various coupling reactions,

particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click

chemistry.[1][2] The oxetane moiety itself is of significant interest in medicinal chemistry as it

can act as a bioisostere for gem-dimethyl or carbonyl groups, often improving the

physicochemical properties of drug candidates, such as solubility and metabolic stability.[3]

Table 1: Physicochemical Properties of 3-Ethynyl-3-methyloxetane
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Property Value Source

CAS Number 1290541-27-3 [4]

IUPAC Name 3-ethynyl-3-methyloxetane [4]

Molecular Formula C6H8O [4]

Molecular Weight 96.13 g/mol [4]

Boiling Point
Not explicitly available in

search results.

Density
Not explicitly available in

search results.

Melting Point
Not explicitly available in

search results.

SMILES C#CC1(C)COC1 [4]

Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of 3-ethynyl-3-
methyloxetane was not found in the provided search results, a general synthetic strategy can

be inferred from the synthesis of similar 3,3-disubstituted oxetanes.[5][6] A plausible approach

involves the alkynylation of a suitable oxetan-3-one precursor.

General Synthetic Approach
The synthesis of 3,3-disubstituted oxetanes often starts from commercially available oxetan-3-

one.[6] A potential synthetic route to 3-ethynyl-3-methyloxetane could involve the following

conceptual steps:

Protection of the ketone: If necessary, the ketone functionality of a suitable starting material

could be protected.

Introduction of the methyl group: A methylation reaction, for instance, using a Grignard

reagent like methylmagnesium bromide, could be performed.
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Introduction of the ethynyl group: An alkynylation reaction, for example, using a lithium

acetylide or similar nucleophilic ethynyl equivalent, would introduce the terminal alkyne.

Deprotection: If a protecting group was used, its removal would yield the final product.

A visual representation of a generalized synthetic workflow is provided below.

Starting Material
Synthetic Steps

Final Product

Oxetane Precursor
(e.g., 3-Oxetanone) Methylation

1. Introduction of
methyl group Ethynylation

2. Introduction of
ethynyl group 3-Ethynyl-3-methyloxetane

Click to download full resolution via product page

Caption: Generalized synthetic workflow for 3-ethynyl-3-methyloxetane.

Spectral Characterization
Detailed spectral data for 3-ethynyl-3-methyloxetane are typically available from commercial

suppliers upon request.[4] However, based on the known spectral properties of similar

compounds, the following characteristic peaks can be anticipated.

Table 2: Predicted Spectral Data for 3-Ethynyl-3-methyloxetane
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Spectroscopy Characteristic Peaks

¹H NMR

- Signal for the terminal alkyne proton (≡C-H)

around δ 2.0-3.0 ppm.[7][8]- Signals for the

oxetane ring protons (CH₂) typically in the

region of δ 4.0-5.0 ppm.- Signal for the methyl

group protons (CH₃) around δ 1.0-1.5 ppm.[9]

¹³C NMR

- Signals for the alkyne carbons (C≡C) in the

range of δ 70-90 ppm.[10]- Signal for the

quaternary carbon of the oxetane ring.- Signals

for the methylene carbons of the oxetane ring.-

Signal for the methyl carbon.

IR Spectroscopy

- A sharp, weak absorption band for the C≡C

stretch around 2100-2260 cm⁻¹.[11]- A sharp

absorption band for the ≡C-H stretch around

3300 cm⁻¹.[11]- C-H stretching vibrations for the

alkyl groups just below 3000 cm⁻¹.[12]- C-O

stretching of the ether in the fingerprint region.

[12]

Applications in Drug Discovery and Medicinal
Chemistry
The unique combination of a strained, polar oxetane ring and a reactive terminal alkyne makes

3-ethynyl-3-methyloxetane a highly attractive building block in drug discovery.

Role as a Bioisostere
The oxetane motif is increasingly utilized as a bioisostere for commonly found functional groups

in drug molecules, such as gem-dimethyl and carbonyl groups.[3][13] This substitution can lead

to significant improvements in a compound's ADME (Absorption, Distribution, Metabolism, and

Excretion) properties:

Improved Solubility: The polar nature of the oxetane ring can enhance the aqueous solubility

of a molecule, which is often a challenge in drug development.[3]
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Metabolic Stability: Replacing metabolically labile groups with an oxetane can block sites of

enzymatic degradation, thereby increasing the half-life of a drug.

Modulation of Lipophilicity: The incorporation of an oxetane can fine-tune the lipophilicity of a

compound, which is a critical parameter for its pharmacokinetic and pharmacodynamic

profile.

Utility in Click Chemistry
The terminal alkyne functionality of 3-ethynyl-3-methyloxetane allows for its facile conjugation

to other molecules bearing an azide group via the copper(I)-catalyzed azide-alkyne

cycloaddition (CuAAC) reaction.[14][15] This "click" reaction is known for its high efficiency,

selectivity, and biocompatibility, making it a powerful tool in various stages of drug discovery.

Experimental Protocol: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition

(CuAAC)

This protocol is a generalized procedure and may require optimization for specific substrates.

Reactant Preparation: Dissolve the azide-containing molecule (1 equivalent) and 3-ethynyl-
3-methyloxetane (1-1.2 equivalents) in a suitable solvent system (e.g., a mixture of t-

butanol and water).

Catalyst Preparation: In a separate vial, prepare a fresh solution of the copper(I) catalyst.

This is typically done by adding a solution of a copper(II) salt (e.g., CuSO₄, 1-5 mol%) to a

solution of a reducing agent (e.g., sodium ascorbate, 5-10 mol%) in water. A stabilizing

ligand such as TBTA or THPTA may also be included.

Reaction Initiation: Add the catalyst solution to the solution of the azide and alkyne.

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress

by a suitable analytical technique (e.g., TLC or LC-MS).

Work-up and Purification: Once the reaction is complete, the product is isolated through

standard work-up procedures, which may include extraction and column chromatography.
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Reactants

Click Reaction
Product

Azide-containing Molecule
(e.g., Drug Candidate, Probe)

CuAAC
(Copper(I) Catalyst,
Sodium Ascorbate)

3-Ethynyl-3-methyloxetane

1,2,3-Triazole Linked Conjugate

Click to download full resolution via product page

Caption: Schematic of a CuAAC reaction using 3-ethynyl-3-methyloxetane.

This click chemistry approach enables the modular synthesis of complex molecules, including:

PROTACs and Molecular Glues: Linking a target-binding moiety to an E3 ligase-recruiting

element.

Bioconjugation: Attaching the oxetane-containing fragment to proteins, nucleic acids, or other

biomolecules for imaging or therapeutic purposes.

Fragment-Based Drug Discovery (FBDD): Growing a fragment hit by linking it to other small

molecules to improve its binding affinity and drug-like properties.

Signaling Pathways and Logical Relationships
While specific examples of 3-ethynyl-3-methyloxetane directly modulating a signaling

pathway were not identified in the search results, its application in the synthesis of kinase

inhibitors provides a logical framework for its potential impact. For instance, in the development

of Epidermal Growth Factor Receptor (EGFR) inhibitors, ethynyl-containing fragments are

known to interact with the ATP-binding site of the kinase domain.

The following diagram illustrates a hypothetical drug discovery workflow where 3-ethynyl-3-
methyloxetane could be employed to develop a novel kinase inhibitor.
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Caption: Hypothetical drug discovery workflow for a kinase inhibitor.
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In this workflow, 3-ethynyl-3-methyloxetane serves as a key building block in the lead

optimization phase to rapidly generate a library of analogs with potentially improved properties,

accelerating the identification of a viable drug candidate.

Conclusion
3-Ethynyl-3-methyloxetane is a valuable and versatile building block in modern chemical and

pharmaceutical research. Its unique structural features, combining the beneficial properties of

the oxetane ring with the reactive handle of a terminal alkyne, make it a powerful tool for the

synthesis of novel compounds with improved drug-like properties. Its utility in click chemistry

further expands its applicability, enabling the efficient construction of complex molecular

architectures for a wide range of applications in drug discovery and chemical biology. As the

demand for novel therapeutics with optimized properties continues to grow, the importance of

innovative building blocks like 3-ethynyl-3-methyloxetane is expected to increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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